![molecular formula C11H12N2O B219312 Fluorovinylglycine CAS No. 111581-52-3](/img/structure/B219312.png)
Fluorovinylglycine
Overview
Description
Fluorovinylglycine is a type of amino acid derivative with a fluorinated olefinic motif . It has been used as a building block in the synthesis of complex molecules with potential biological activity . It has also been found to have antibacterial activities .
Synthesis Analysis
The synthesis of 3-fluorovinylglycine was reported by Thornberry et al . The monofluorovinyl group from the starting material 2-fluoroacrolein was transferred in the reaction with 4,4’-dimethoxybenzhydrylamine into the desired product .Molecular Structure Analysis
While specific molecular structure analysis for Fluorovinylglycine was not found in the search results, techniques such as Raman spectroscopy, Fourier transform infrared spectroscopy, and X-ray photoelectron spectroscopy are commonly used for analyzing the molecular structure of similar compounds .Scientific Research Applications
Enzyme Inhibition : Fluorovinylglycine has been found effective in inactivating alanine racemase, an enzyme crucial for bacterial cell wall synthesis. This suggests its potential as an antibacterial agent, particularly against bacteria that utilize alanine racemase for cell wall construction (Thornberry et al., 1991).
Herbicidal Applications : A form of oxyvinylglycine, specifically 4-formylaminooxyvinylglycine, has been identified as a natural herbicide. It can irreversibly arrest the germination of seeds of certain grassy weeds, indicating its potential use in agricultural pest control (McPhail et al., 2010).
Protein Labeling and Engineering : Research shows that fluorinated amino acids, including derivatives of Fluorovinylglycine, are increasingly used in protein engineering. Their unique properties can enhance the structural, biological, and pharmacological characteristics of peptides and proteins (Samsonov et al., 2009).
Biomedical Research : Fluorovinylglycine and its derivatives have potential applications in biomedical research, particularly in drug development and synthesis of novel compounds. For instance, fluoropeptidomimetics, which may include Fluorovinylglycine derivatives, have been proposed as potential protease inhibitors (Annedi et al., 2003).
Pharmacokinetics and Drug Metabolism : Studies have also explored the metabolism of drugs like 5-fluorouracil, where derivatives of Fluorovinylglycine could play a role in drug conjugation and metabolism, potentially impacting the efficacy and safety profiles of pharmaceuticals (Sweeny et al., 1987).
Agricultural Science : The use of aminoethoxyvinylglycine (a compound related to Fluorovinylglycine) in agriculture has been studied, particularly its effects on postharvest storage and shelf life of fruits like tomatoes (Çandir et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-amino-3-fluorobut-3-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6FNO2/c1-2(5)3(6)4(7)8/h3H,1,6H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOXWHQSNHKKFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(C(=O)O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30912228 | |
Record name | 2-Amino-3-fluorobut-3-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30912228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fluorovinylglycine | |
CAS RN |
111581-52-3 | |
Record name | Fluorovinylglycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111581523 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-3-fluorobut-3-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30912228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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